molecular formula C8H6BrF3O B1333831 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene CAS No. 887266-91-3

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

Cat. No.: B1333831
CAS No.: 887266-91-3
M. Wt: 255.03 g/mol
InChI Key: GXQMGWZTALZAFC-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a trifluoromethoxy group

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The safety information includes the signal word “Danger” and the hazard statements H301 - H413 . The storage class code is 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, which serves as a leaving group in substitution reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles. In Diels-Alder reactions, the compound acts as a dienophile, reacting with dienes to form stable cyclic products .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-methyl-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQMGWZTALZAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382602
Record name 1-bromo-3-methyl-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-91-3
Record name 1-bromo-3-methyl-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethoxy)toluene
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